Epitalon acetate

Vue d'ensemble

Description

Epitalon, also known as Epithalon peptide or Epithalone, is a synthetic tetrapeptide with four amino acids in its structure . The amino acid sequence of Epitalon is Ala-Glu-Asp-Gly with a molecular formula C14H22N4O9 . It is a part of modern-day peptide therapy that aims to delay the onset of the aging process . This peptide works to improve cell health and possesses anti-aging effects .

Synthesis Analysis

Epitalon is the synthetic version of the tetrapeptide epithalamin, which naturally occurs in the pineal gland in our body . It was first discovered by Russian scientist Vladimir Khavinson . Most of the clinical studies centered around Epitalon were carried out at the St. Petersburg Institute of Bioregulation and Gerontology .

Molecular Structure Analysis

The molecular formula of Epitalon is C14H22N4O9 . It is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly .

Physical And Chemical Properties Analysis

Epitalon has a molecular weight of 450.401 . The chemical formula is C16H26N4O11 .

Applications De Recherche Scientifique

Anti-Aging & Longevity

Epitalon is a synthetic peptide and a putative anti-aging compound . It appears to induce telomere elongation via increased telomerase activity in human somatic cells in vitro . Elongation of telomeres by Epitalon was sufficient to surpass the Hayflick limit in a cell culture of human fetal fibroblast cells .

Sleep Enhancement

Epitalon is reported to promote deeper sleep . However, the exact mechanism of how it enhances sleep is not clearly understood and needs further research.

Disease Prevention

Epitalon is believed to delay age-related diseases . It has been found to reduce the incidence of chromosomal aberrations in aging mice , which is consistent with increases in telomere length .

Antioxidant Activity

Epitalon has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, and glutathione-S-transferase in aging rats . This suggests that it may have a role in combating oxidative stress.

Skin Health Improvement

Epitalon is reported to improve skin health . It appears to inhibit the synthesis of the MMP9 protein in vitro in aging skin fibroblasts , which could

Safety And Hazards

Epitalon is not made or intended for any type of human consumption . In fact, exposure through methods such as injection and ingestion is dangerous and can have long-term, harmful effects on the human body . Researchers need to be sure to follow proper procedures when handling Epitalon, just like they should with any peptide .

Orientations Futures

Epitalon is a part of modern-day peptide therapy that makes you look younger by delaying the onset of your aging process . It works at the nuclear level to make sure that you can enjoy a longer lifespan in the most natural way . With the precise combination of ingredients, Epitalon peptide has been developed or what we famously call the “Fountain of Youth” . This peptide works to improve your cell health and possesses anti-aging effects . This could be a promising direction for future research and applications.

Propriétés

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOFRXDMYAPDF-WQYNNSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitalon acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

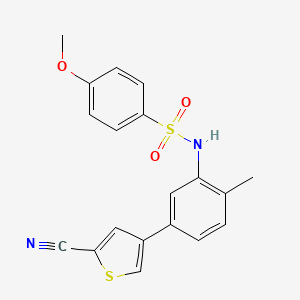

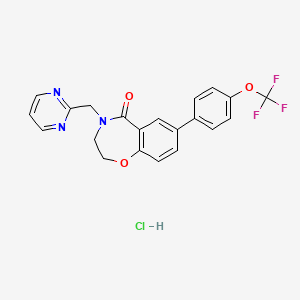

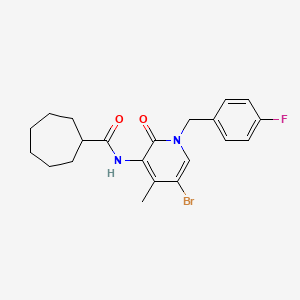

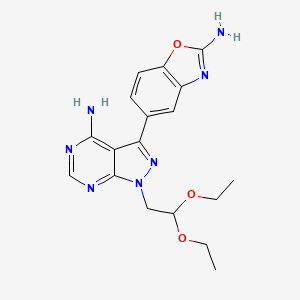

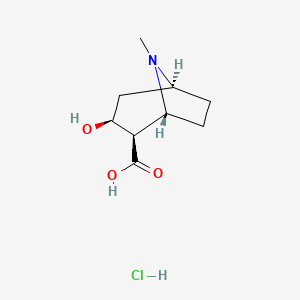

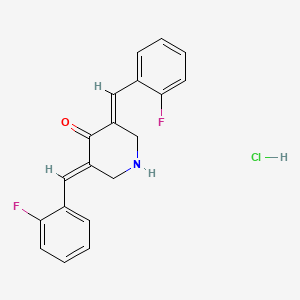

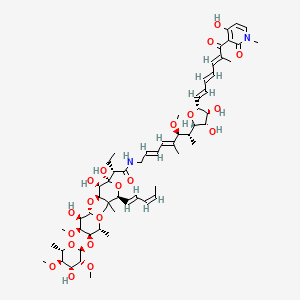

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)